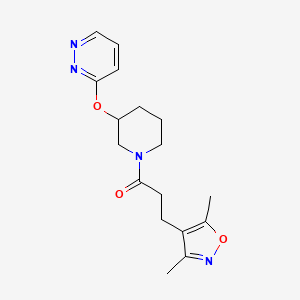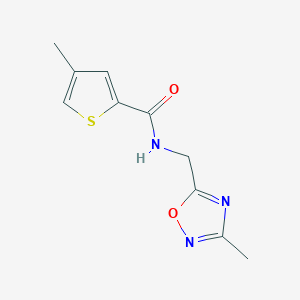
4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties
作用機序
Mode of Action
The presence of the 1,2,4-oxadiazole and thiophene moieties in the molecule suggests that it might interact with its targets through a variety of non-covalent interactions such as hydrogen bonding, pi-stacking, and dipole-dipole interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing 1,2,4-oxadiazole and thiophene moieties have been found to exhibit diverse biological activities, including anti-inflammatory, analgesic, diabetic, immunosuppressive, antimicrobial, anti-helminthic, histamine-h3 and antiparasitic properties . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities associated with 1,2,4-oxadiazole and thiophene-containing compounds, it’s plausible that “4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide” could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound’s stability could be affected by extreme pH or high temperatures Additionally, the presence of other molecules could either facilitate or hinder its interactions with its targets
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 4-methylthiophene-2-carboxylic acid with (3-methyl-1,2,4-oxadiazol-5-yl)methylamine under dehydration conditions to form the desired amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the thiophene ring, leading to the formation of saturated analogs.
Substitution: Substitution reactions can introduce different functional groups onto the thiophene ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: 4-Methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfoxide or sulfone.
Reduction: 4-Methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: Its biological activity has been explored in various assays, showing potential anti-inflammatory and antimicrobial properties.
Medicine: Research has indicated its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
類似化合物との比較
4-Methylthiophene-2-carboxamide: A simpler thiophene derivative without the oxadiazole group.
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: Similar structure but without the methyl group on the thiophene ring.
4-Methyl-N-((2-methyl-1,3,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide: A structural isomer with a different oxadiazole group.
Uniqueness: 4-Methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
4-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6-3-8(16-5-6)10(14)11-4-9-12-7(2)13-15-9/h3,5H,4H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWVIDGQJBPQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]pyridine-3-sulfonamide](/img/structure/B2991812.png)
![N-(3-chlorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2991813.png)
![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)
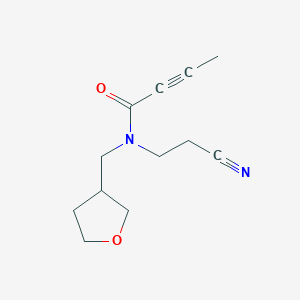
![4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2991816.png)

![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2991822.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2991825.png)
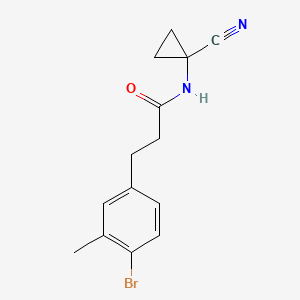
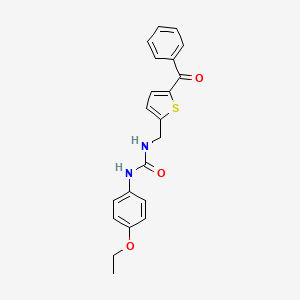

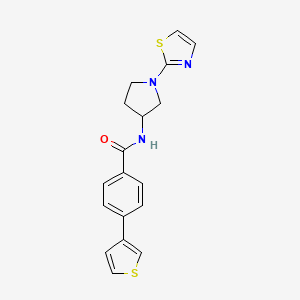
![2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2991831.png)
